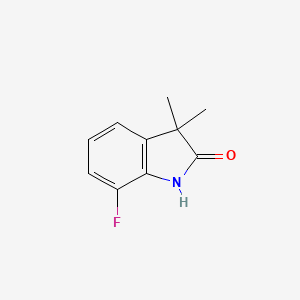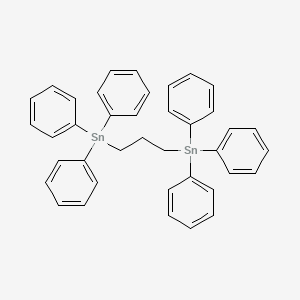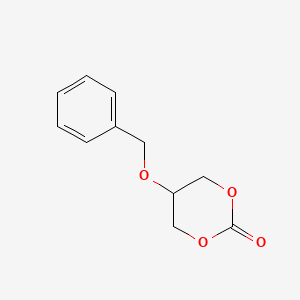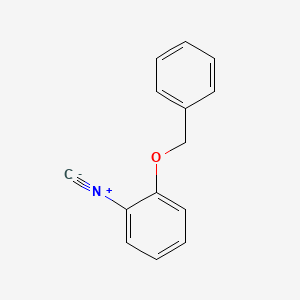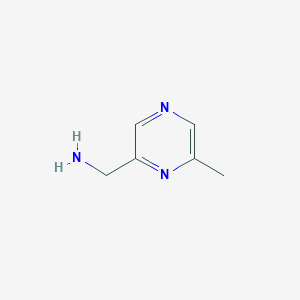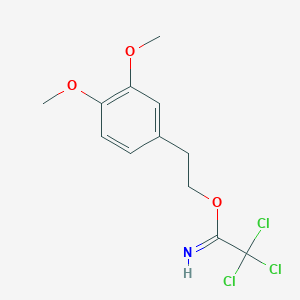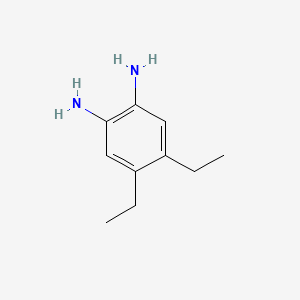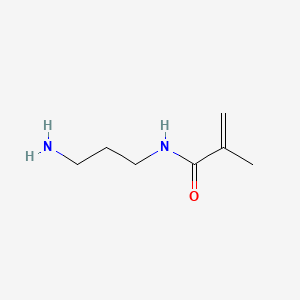
(2-(1-Methoxyethyl)phenyl)boronic acid
説明
“(2-(1-Methoxyethyl)phenyl)boronic acid” is a type of boronic acid, which are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . This compound has a CAS Number of 1122568-03-9 and a molecular weight of 180.01 . It is a solid and is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
Boronic acids, including “(2-(1-Methoxyethyl)phenyl)boronic acid”, can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boronic acid speeds up the rate-determining dehydration in the reaction .Molecular Structure Analysis
The molecular formula of “(2-(1-Methoxyethyl)phenyl)boronic acid” is C9H13BO3 . The structure of boronic acids, in general, is characterized by a trigonal planar geometry around the boron atom .Chemical Reactions Analysis
Boronic acids, including “(2-(1-Methoxyethyl)phenyl)boronic acid”, are used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
“(2-(1-Methoxyethyl)phenyl)boronic acid” is a solid and is typically stored in an inert atmosphere at 2-8°C . It has a molecular weight of 180.01 and a molecular formula of C9H13BO3 .科学的研究の応用
Fluorescence Quenching Studies
- Fluorescence Quenching : The boronic acid derivatives, including similar compounds to (2-(1-Methoxyethyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties. These studies have shown significant fluorescence quenching in alcohols, indicating potential applications in chemical sensing and analysis (Geethanjali et al., 2015).
Binding Interactions with Sugars
- Sugar Binding : Research has been conducted on the binding interactions between boronic acids and various sugars. This interaction is crucial for applications in biosensing, particularly in the detection and quantification of sugars in biological and environmental samples (Bhavya et al., 2016).
Chemical Synthesis and Material Science
- Synthesis of Tetraarylpentaborates : Studies have explored the reaction of boronic acids with other chemical agents to form complex structures like tetraarylpentaborates. Such reactions are important in the synthesis of novel chemical compounds and materials (Nishihara et al., 2002).
Safety And Hazards
“(2-(1-Methoxyethyl)phenyl)boronic acid” should be handled with care. It has a GHS07 signal word of “Warning” and hazard statements of H302-H312-H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing hands and face thoroughly after handling .
将来の方向性
Boronic acids, including “(2-(1-Methoxyethyl)phenyl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .
特性
IUPAC Name |
[2-(1-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRNBDHINRHZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569759 | |
| Record name | [2-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1-Methoxyethyl)phenyl)boronic acid | |
CAS RN |
872979-73-2 | |
| Record name | [2-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




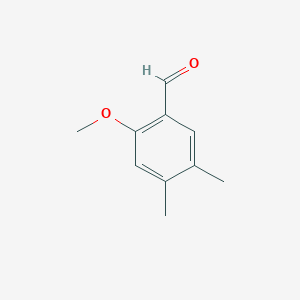
![N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide](/img/structure/B3057947.png)
![2-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]-1,2,4,5,6,7-hexahydro-3H-indazol-3-one](/img/structure/B3057949.png)
